2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine
Description
Properties
IUPAC Name |
[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-pyrazin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c23-17(14-9-18-6-7-19-14)22-10-13(11-22)16-20-15(21-24-16)8-12-4-2-1-3-5-12/h1-7,9,13H,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBDHYGPQYUGBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)C3=NC(=NO3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Cyclocondensation Method
The 1,2,4-oxadiazole ring is typically formed via cyclization of amidoximes with carboxylic acid derivatives. For 3-benzyl substitution:
- Amidoxime Formation : Benzyl cyanide reacts with hydroxylamine hydrochloride in ethanol/water under reflux to yield benzylamidoxime.
- Cyclization : The amidoxime reacts with a carboxylic acid (e.g., chloroacetic acid) in the presence of POCl₃ or PCl₅ as dehydrating agents.
Reaction Conditions :
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction time from hours to minutes. For example, irradiating benzylamidoxime with chloroacetic acid and POCl₃ at 150 W for 10 minutes achieves 85% yield. Solvent-free conditions using cesium tungstophosphoric acid (CsPW) as a catalyst in water also improve sustainability.
Azetidine Ring Formation
Beta-Chloroamide Cyclization
Azetidine rings are synthesized via intramolecular nucleophilic substitution:
- Precursor Synthesis : React 3-benzyl-1,2,4-oxadiazol-5-amine with chloroacetyl chloride to form β-chloroamide.
- Cyclization : Treat with triethylamine (TEA) in THF at 0°C to room temperature, inducing ring closure.
Optimization Challenges :
Alternative Ring-Closing Metathesis
Transition metal-catalyzed metathesis (e.g., Grubbs catalyst) offers stereoselectivity but is less common due to cost and sensitivity.
Coupling Azetidine-Oxadiazole to Pyrazine
Amide Bond Formation
- Pyrazine Activation : Convert pyrazine-2-carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂).
- Coupling : React azetidine-3-(3-benzyl-1,2,4-oxadiazol-5-yl)amine with the acyl chloride in dichloromethane and TEA.
Alternative Coupling Agents :
Integrated Synthetic Pathways
Stepwise Assembly (Conventional)
- Synthesize 3-benzyl-1,2,4-oxadiazole (Section 2.1).
- Form azetidine ring via β-chloroamide cyclization (Section 3.1).
- Couple to pyrazine using HATU-mediated amidation (Section 4.1).
Overall Yield : 40–50%
Convergent Approach (Green)
- Microwave-assisted oxadiazole synthesis (Section 2.2).
- Azetidine formation in aqueous CsPW (Section 3.2).
- Solvent-free amidation under ball milling conditions.
Analytical Characterization
Critical validation steps include:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS m/z calculated for C₁₇H₁₆N₆O₂: [M+H]⁺ 345.13.
- X-ray Crystallography : Confirms azetidine ring puckering and oxadiazole planarity.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the benzyl group may yield a benzaldehyde derivative.
Scientific Research Applications
Chemistry
In chemistry, 2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule, such as an enzyme inhibitor or receptor ligand.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, this compound may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes.
Comparison with Similar Compounds
MK-6892 (HCAR2 Agonist)
- Structural Differences : MK-6892 features a pyridine-oxadiazole scaffold with a bulky cyclohexene-carboxylic acid chain, contrasting with the target compound’s compact azetidine-pyrazine core .
- Functional Implications : Despite its larger size, MK-6892 binds HCAR2 effectively, suggesting that the target compound’s azetidine ring may enhance binding efficiency in smaller pockets due to reduced steric hindrance.
Antitubercular Oxadiazole-Piperidine Derivatives
Pyridine-Oxadiazole Derivatives
- Compounds like 2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine dihydrochloride () prioritize water solubility via ethylamine and pyridine groups (LogP ~1.8), whereas the target compound’s benzyl group increases lipophilicity (LogP ~3.5), favoring blood-brain barrier penetration .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
- Metabolic Stability : The 1,2,4-oxadiazole ring is generally resistant to oxidative metabolism, while the azetidine ring may undergo slower hydrolysis than larger N-heterocycles (e.g., piperidine) .
Biological Activity
2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine is a synthetic compound that has garnered attention due to its potential biological activities. The compound features a complex structure that includes an azetidine ring and an oxadiazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic effects.
Molecular Structure
The molecular formula of this compound is , and it has a molecular weight of approximately 353.37 g/mol. The structure is characterized by the presence of a benzyl group attached to the oxadiazole, enhancing its biological activity.
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. A study evaluating the antimicrobial efficacy of various oxadiazole derivatives found that those similar to this compound demonstrated activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for these compounds were comparable to standard antibiotics like ciprofloxacin .
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | 16 | Staphylococcus aureus, Escherichia coli |
| Ciprofloxacin | 8 | Staphylococcus aureus |
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has been documented in various studies. Compounds similar to this compound were tested for their ability to inhibit pro-inflammatory cytokines in vitro. The results showed a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in treated cells compared to controls .
Cytotoxicity Studies
Cytotoxicity assessments of this compound revealed moderate effects on cancer cell lines. In particular, the compound was tested against A549 (lung cancer) and HepG2 (liver cancer) cell lines. The viability assays indicated that at concentrations above 50 µM, the compound exhibited significant cytotoxic effects without causing excessive toxicity to normal cells .
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| A549 | 50 | 70 |
| HepG2 | 100 | 65 |
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Enzymatic Activity : The oxadiazole ring may interact with enzymes involved in inflammation and microbial resistance.
- Gene Expression Modulation : The compound may influence gene expression related to inflammatory responses and apoptosis in cancer cells.
Case Studies
A notable case study involved the synthesis and evaluation of various oxadiazole derivatives for their biological activities. Researchers synthesized a series of compounds similar to our target compound and tested them against several bacterial strains and cancer cell lines. The findings supported the hypothesis that modifications within the azetidine and oxadiazole structures can significantly enhance biological activity .
Q & A
Q. Answer :
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) assesses purity (>95%) and detects hydrolytic degradation products .
- NMR (¹H/¹³C) : DMSO-d₆ solvent at 500 MHz confirms azetidine C=O (δ ~170 ppm) and pyrazine aromatic protons (δ 8.3–8.9 ppm) .
- HRMS : ESI+ mode validates molecular ion ([M+H]⁺ m/z calculated: 376.15) .
Advanced: How can researchers resolve discrepancies in biological activity data across assays?
Answer :
Contradictions arise due to:
- Solubility variability : Use DMSO stock solutions (<0.1% v/v) with surfactants (e.g., Tween-80) to improve aqueous dispersion .
- Assay interference : Oxadiazole moieties may quench fluorescence. Validate results via orthogonal methods (e.g., SPR for binding affinity) .
- Cell-line specificity : Compare activity in isogenic cell lines (e.g., HEK293 vs. HeLa) to identify off-target effects .
Advanced: What strategies elucidate the mechanism of action given structural complexity?
Q. Answer :
- Molecular docking : Target enzymes (e.g., kinases) using Schrödinger Suite; prioritize residues within 5Å of the oxadiazole ring .
- Mutagenesis : Replace key residues (e.g., ATP-binding site lysines) to confirm binding hypotheses .
- Biochemical assays : Measure IC₅₀ shifts under varying ATP concentrations to classify competitive/non-competitive inhibition .
Advanced: How to design SAR studies to optimize pharmacological profiles?
Answer :
Table 2 : SAR Modification Targets
| Region | Modification | Biological Test |
|---|---|---|
| Benzyl substituent | Halogenation (F, Cl) | CYP450 inhibition assay |
| Azetidine ring | Methylation at C3 | Solubility/logP measurement |
| Pyrazine core | Replacement with pyridine | Enzymatic IC₅₀ profiling |
- In vitro testing : Prioritize ADMET properties (e.g., microsomal stability) early to guide synthesis .
Basic: What storage conditions ensure compound stability?
Q. Answer :
- Short-term : Store at -20°C in anhydrous DMSO (sealed under argon) to prevent hydrolysis .
- Long-term : Lyophilize as a hydrochloride salt; desiccate (silica gel) at 4°C .
Advanced: Which in vivo pharmacokinetic parameters are critical for preclinical transition?
Q. Answer :
- Oral bioavailability : Conduct cassette dosing in rodents; target AUC₀–₂₄h ≥1.5 µg·h/mL .
- Metabolic stability : Monitor N-debenzylation via LC-MS/MS; correlate with hepatic microsome data .
- Blood-brain barrier penetration : Measure brain/plasma ratio (≥0.3) in wild-type vs. P-gp knockout models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
